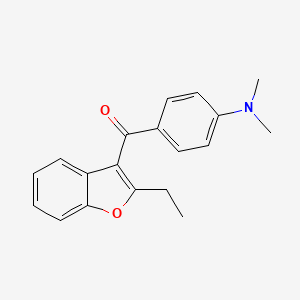
(4-(Dimethylamino)phenyl)(2-ethylbenzofuran-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(Dimethylamino)phenyl)(2-ethylbenzofuran-3-yl)methanone is an organic compound with the molecular formula C18H19NO2 It is a derivative of benzofuran and benzophenone, characterized by the presence of a dimethylamino group attached to the phenyl ring and an ethyl group attached to the benzofuran ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Dimethylamino)phenyl)(2-ethylbenzofuran-3-yl)methanone typically involves the following steps:
Preparation of 2-ethylbenzofuran-3-carboxylic acid: This can be achieved through the Friedel-Crafts acylation of benzofuran with ethyl chloroformate, followed by hydrolysis.
Formation of the benzofuran ketone: The carboxylic acid is then converted to the corresponding ketone using a suitable reducing agent such as lithium aluminum hydride (LiAlH4).
Coupling with 4-(dimethylamino)benzaldehyde: The final step involves the condensation of the benzofuran ketone with 4-(dimethylamino)benzaldehyde in the presence of a base such as sodium hydroxide (NaOH) to form the desired methanone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps, and quality control measures to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
(4-(Dimethylamino)phenyl)(2-ethylbenzofuran-3-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to form alcohols.
Substitution: The dimethylamino group can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Substituted derivatives
科学的研究の応用
(4-(Dimethylamino)phenyl)(2-ethylbenzofuran-3-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of (4-(Dimethylamino)phenyl)(2-ethylbenzofuran-3-yl)methanone involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, while the benzofuran and benzophenone moieties can interact with hydrophobic regions of proteins and enzymes. These interactions can modulate the activity of target proteins and enzymes, leading to various biological effects.
類似化合物との比較
Similar Compounds
(4-(Dimethylamino)phenyl)(phenyl)methanone: Similar structure but lacks the benzofuran moiety.
(4-(Dimethylamino)phenyl)(2-methylbenzofuran-3-yl)methanone: Similar structure but with a methyl group instead of an ethyl group on the benzofuran ring.
(4-(Dimethylamino)phenyl)(2-ethylbenzothiophene-3-yl)methanone: Similar structure but with a benzothiophene ring instead of a benzofuran ring.
Uniqueness
(4-(Dimethylamino)phenyl)(2-ethylbenzofuran-3-yl)methanone is unique due to the presence of both the dimethylamino group and the ethyl-substituted benzofuran ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
722547-43-5 |
|---|---|
分子式 |
C19H19NO2 |
分子量 |
293.4 g/mol |
IUPAC名 |
[4-(dimethylamino)phenyl]-(2-ethyl-1-benzofuran-3-yl)methanone |
InChI |
InChI=1S/C19H19NO2/c1-4-16-18(15-7-5-6-8-17(15)22-16)19(21)13-9-11-14(12-10-13)20(2)3/h5-12H,4H2,1-3H3 |
InChIキー |
IYNHKLPROIXZDF-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC=C(C=C3)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



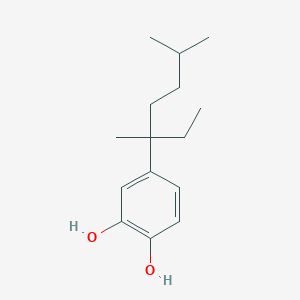
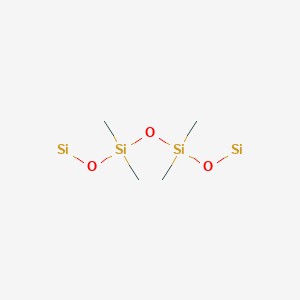
![5-Iodo-2-[(2-methyl-3-nitrophenyl)sulfanyl]pyridine](/img/structure/B14227014.png)
![2-Furancarboxamide, N-[(3,4-dimethoxyphenyl)methyl]-5-nitro-](/img/structure/B14227032.png)
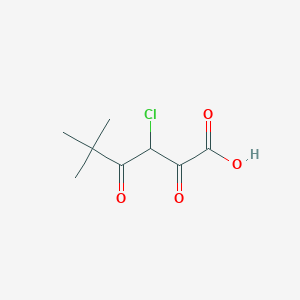

![2-[(Oct-1-en-1-yl)sulfanyl]-4,5-dihydro-1,3-thiazole](/img/structure/B14227049.png)
![N-[4-(5-Phenylpenta-2,4-dienoyl)phenyl]benzamide](/img/structure/B14227050.png)
![Ethyl 6-[(4-methoxyphenyl)methoxy]-3-oxohexanoate](/img/structure/B14227053.png)
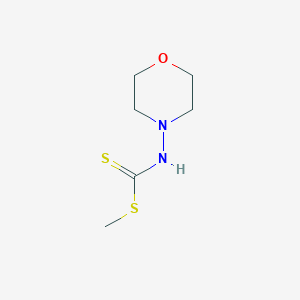
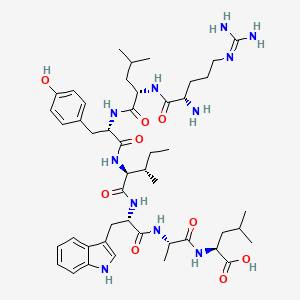
![N,6-Diphenylimidazo[1,2-a]pyridin-3-amine](/img/structure/B14227071.png)
![5-[(4-Cyanophenyl)ethynyl]pyridine-3-carbonitrile](/img/structure/B14227073.png)
